N-cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

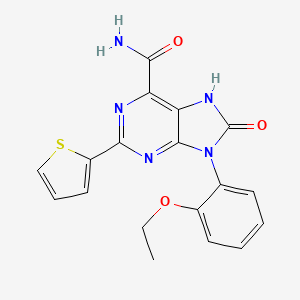

“N-cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide” is a complex organic compound. It likely contains a thiazole ring, which is a type of heterocycle . Heterocycles are organic compounds that contain at least one atom other than carbon in their ring structure, most commonly nitrogen, oxygen, or sulfur .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, new hydrazinecarbothioamides were synthesized by reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Chemoselective Thionation-Cyclization : A study by Kumar, Parameshwarappa, and Ila (2013) describes an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles. This involves a one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent, which can introduce ester, N-substituted carboxamide, or peptide functionality into the thiazoles (Kumar, Parameshwarappa, & Ila, 2013).

Medicinal Chemistry Applications

Antiviral Activity : Research by Srivastava et al. (1977) investigated the antiviral activity of certain thiazole C-nucleosides, including structural modifications of 2-beta-D-ribofuranosylthiazole-4-carboxamide. These compounds showed significant antiviral activity and were active inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).

Dual Src/Abl Kinase Inhibition : A study by Lombardo et al. (2004) identified a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors. These compounds demonstrated excellent antiproliferative activity against various tumor cell lines (Lombardo et al., 2004).

Heterocyclic Synthesis

- Thiazolopyrimidine Synthesis : Athmani and Iddon (1992) described the synthesis of Thieno[2,3-d]thiazoles, leading to the formation of thiazolo[4′,5′;4,5]thieno[3,2-d]pyrimidin-5(6H)-one. This research explored new heterocyclic ring systems, highlighting the diversity in the synthesis of thiazole derivatives (Athmani & Iddon, 1992).

Novel Compound Synthesis

- New Thiadiazolidines Synthesis : Regainia et al. (2000) reported on the synthesis of five-membered cyclosulfamides (1,2,5-thiadiazolidines 1,1-dioxides) N2 substituted by the BOC group, starting from chlorosulfonyl isocyanate and nitrogen mustards or amino acids. This study demonstrates the versatility in creating novel compounds with potential applications in asymmetric synthesis (Regainia et al., 2000).

Propriétés

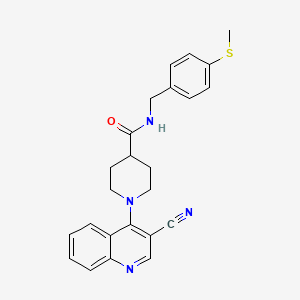

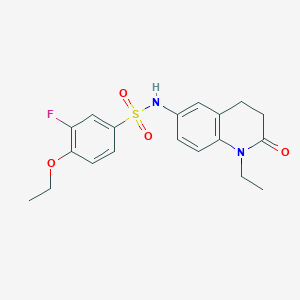

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4OS/c1-30-20-8-6-17(7-9-20)15-27-24(29)18-10-12-28(13-11-18)23-19(14-25)16-26-22-5-3-2-4-21(22)23/h2-9,16,18H,10-13,15H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZLKIMEHOSSOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2756719.png)

![N-(1-benzylpiperidin-4-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2756724.png)

![1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2756725.png)

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2756729.png)